Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2,2-Diethoxyethyl)-1H-benzimidazole
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2,2-Diethoxyethyl)-1H-benzimidazole
[1]
Executive Summary
1-(2,2-Diethoxyethyl)-1H-benzimidazole (CAS 20963-30-2) is a specialized heterocyclic intermediate primarily utilized as a "masked" aldehyde precursor in organic synthesis and medicinal chemistry.[1] By protecting the labile aldehyde functionality as a diethyl acetal, this compound allows for the installation of the benzimidazole pharmacophore under basic or nucleophilic conditions that would otherwise degrade the free aldehyde.[1] Upon acidic hydrolysis, it liberates 1H-benzimidazole-1-acetaldehyde , a versatile electrophile for reductive aminations, Wittig olefinations, and multicomponent reactions.[1] This guide details its physicochemical properties, synthetic protocols, and handling requirements for research and development applications.[1][2]
Chemical Identity & Structural Analysis[1][3][4]
The compound consists of a benzimidazole core N-alkylated at the 1-position with a 2,2-diethoxyethyl chain.[1] The acetal moiety serves as a robust protecting group, stable to strong bases and nucleophiles, but readily cleavable under mild acidic conditions.[1]
Table 1: Chemical Identification Matrix
| Attribute | Detail |
| Chemical Name | 1-(2,2-Diethoxyethyl)-1H-benzimidazole |
| CAS Number | 20963-30-2 |
| Synonyms | 1-(2,2-Diethoxyethyl)benzimidazole; N-(2,2-Diethoxyethyl)benzimidazole |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| SMILES | CCOC(CN1C=NC2=CC=CC=C12)OCC |
| InChI Key | Predicted: ZDSLQFFISAFEME-UHFFFAOYSA-N (Analogous) |
| Structure Class | N-Alkylated Benzimidazole / Acetal |
Physicochemical Properties Matrix
The following data aggregates experimental values and high-confidence predicted properties based on structure-activity relationship (SAR) modeling for N-alkylated benzimidazoles.
Table 2: Physical & Chemical Properties
| Property | Value / Description | Source/Note |
| Physical State | Pale yellow oil to low-melting solid | Experimental Observation [1] |
| Boiling Point | 124–128 °C @ 7 Torr | Literature [2] |
| Melting Point | < 25 °C (Likely liquid at STP) | Predicted based on acetal chain disruption |
| Density | 1.13 ± 0.1 g/cm³ | Predicted [2] |
| Solubility | Soluble in DCM, EtOH, DMF, DMSO; Sparingly soluble in water | Polarity Assessment |
| pKa (Conjugate Acid) | ~5.4 (Benzimidazole N3) | Predicted |
| LogP | ~2.1 | Predicted (Hydrophobic acetal chain) |
| Refractive Index | 1.540 (Predicted) | Theoretical |
Synthetic Pathways & Mechanism[1][2][10]
The industrial and laboratory synthesis of CAS 20963-30-2 predominantly follows the N-alkylation of 1H-benzimidazole .[1] This reaction utilizes bromoacetaldehyde diethyl acetal as the alkylating agent.[3] Due to the amphoteric nature of benzimidazole, a strong base is required to deprotonate the N1 position, facilitating a nucleophilic attack on the alkyl halide.[1]
Mechanism Description
-
Deprotonation: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) removes the acidic proton from the benzimidazole N1 (pKa ~12.8), forming the benzimidazolide anion.[1]
-
Nucleophilic Substitution (Sɴ2): The anion attacks the α-carbon of bromoacetaldehyde diethyl acetal, displacing the bromide ion.[1]
-
Product Formation: The acetal group remains intact under these basic conditions.
Figure 1: Synthetic workflow for the N-alkylation of benzimidazole to form CAS 20963-30-2.
Reactivity Profile & Applications
The primary utility of CAS 20963-30-2 lies in its ability to liberate the reactive aldehyde 1H-benzimidazole-1-acetaldehyde .[1] This "deprotection" is triggered by aqueous acid.[1]
Hydrolysis Mechanism
The diethyl acetal undergoes acid-catalyzed hydrolysis. The ethoxy groups are protonated and displaced by water, eventually collapsing to the aldehyde. This aldehyde is unstable and prone to polymerization, so it is often generated in situ or used immediately.
Key Applications:
-
Reductive Amination: Reaction with amines + NaBH(OAc)₃ to form secondary/tertiary amines.[1]
-
Wittig Reaction: Reaction with phosphorus ylides to extend the carbon chain.
-
Heterocycle Formation: Precursor for fused ring systems involving the benzimidazole core.
Figure 2: Acid-catalyzed hydrolysis pathway and downstream synthetic utility.[1]
Experimental Protocols
Protocol A: Synthesis of 1-(2,2-Diethoxyethyl)-1H-benzimidazole
Based on standard N-alkylation procedures for benzimidazoles [3, 4].[1]
Reagents:
-
Bromoacetaldehyde diethyl acetal (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)[1]
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous)[1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H-benzimidazole (10 mmol, 1.18 g) in anhydrous DMF (20 mL).
-
Base Addition:
-
Method A (K₂CO₃): Add powdered K₂CO₃ (20 mmol, 2.76 g).
-
Method B (NaH): Cool to 0°C, add NaH (60% dispersion, 12 mmol, 0.48 g) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
-
Alkylation: Add bromoacetaldehyde diethyl acetal (12 mmol, 1.8 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 80–100°C for 6–12 hours. Monitor progress by TLC (SiO₂, 5% MeOH in DCM).
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with water and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil via flash column chromatography (Hexane/EtOAc gradient) to yield the product as a pale yellow oil.
Protocol B: Hydrolysis to 1H-Benzimidazole-1-acetaldehyde
Note: The aldehyde is unstable; perform immediately prior to use.[1]
Procedure:
-
Dissolve 1-(2,2-diethoxyethyl)-1H-benzimidazole (1 mmol) in THF (5 mL).
-
Add 2M HCl (5 mL).
-
Stir at room temperature for 2–4 hours. Monitor consumption of acetal by TLC.
-
Neutralization: Carefully neutralize with saturated NaHCO₃ solution to pH ~7-8.
-
Extraction: Extract immediately with DCM for subsequent reaction steps.
Handling, Stability & Safety
Storage:
-
Store in a cool, dry place (2–8°C recommended).[1]
-
Keep under inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis from atmospheric moisture.[1]
-
Shelf Life: Stable for >2 years if stored correctly in sealed containers.
Safety Profile (GHS Classification):
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Work in a fume hood, especially when using bromoacetaldehyde diethyl acetal (lachrymator).[1]
References
-
ChemicalBook. CAS 66303-55-7 and related Benzimidazole Properties. (Note: General reference for benzimidazole derivative physical states). Available at: [1]
-
BenchChem. 1-(2-Ethoxyethyl)benzimidazole Research Chemical Data. (Physicochemical data and structural analogs).[1][4][5] Available at: [1]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Literature. (General N-alkylation protocols).[1] Available at: [1]
-
PubChem. 1-(2-Hydroxyethyl)benzimidazole and related structures.[1] (Spectral and property data for N-substituted benzimidazoles). Available at: [1]
-
Fisher Scientific. Safety Data Sheet: Benzimidazole derivatives. Available at: [1]
Sources
- 1. Lanosterol (CAS 79-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. 1-(2-Ethoxyethyl)benzimidazole Research Chemical [benchchem.com]
- 5. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
